![molecular formula C27H20N2O12 B585118 3',5'-Di-O-benzoyl Fialuridine CAS No. 97614-45-4](/img/no-structure.png)
3',5'-Di-O-benzoyl Fialuridine
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Overview
Description
“3’,5’-Di-O-benzoyl Fialuridine” is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “3’,5’-Di-O-benzoyl Fialuridine” is C23H18FIN2O7 . Its molecular weight is 580.3 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3’,5’-Di-O-benzoyl Fialuridine” include a molecular weight of 580.3 g/mol . Other specific physical and chemical properties are not mentioned in the sources.
Scientific Research Applications
Antitumor Activity
“3’,5’-Di-O-benzoyl Fialuridine” is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Inhibition of DNA Synthesis: One of the primary mechanisms of action of “3’,5’-Di-O-benzoyl Fialuridine” is the inhibition of DNA synthesis . By integrating into the DNA of cancer cells during replication, it can disrupt the process and prevent the cancer cells from dividing and proliferating .
Induction of Apoptosis: Another mechanism of action of “3’,5’-Di-O-benzoyl Fialuridine” is the induction of apoptosis, or programmed cell death . By triggering apoptosis, it can lead to the death of cancer cells, thereby inhibiting the growth of the tumor .
Proteomics Research
“3’,5’-Di-O-benzoyl Fialuridine” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study the effects of purine nucleoside analogs on protein expression and function .
Mechanism of Action
Target of Action
The primary targets of 3’,5’-Di-O-benzoyl Fialuridine are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and is often resistant to standard cancer treatments.
Mode of Action
3’,5’-Di-O-benzoyl Fialuridine is a purine nucleoside analog . It interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . This means that it prevents the cancer cells from replicating their DNA and forces them to undergo programmed cell death, thereby stopping the growth of the cancer.
Biochemical Pathways
The compound affects the DNA synthesis pathway in cancer cells . By inhibiting DNA synthesis, it prevents the cancer cells from replicating and growing. Additionally, by inducing apoptosis, it triggers the cells’ own mechanisms for self-destruction. The downstream effects of these actions include the reduction in size and number of the cancer cells.
Result of Action
The result of the action of 3’,5’-Di-O-benzoyl Fialuridine is the reduction in the growth and spread of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, it effectively reduces the number of cancer cells and slows down the progression of the disease.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 3',5'-Di-O-benzoyl Fialuridine involves the protection of the hydroxyl groups present in the fialuridine molecule followed by selective benzoylation at the 3' and 5' positions. The benzoylated intermediate is then deprotected to obtain the final product.", "Starting Materials": ["Fialuridine", "Benzoyl chloride", "Dimethylformamide", "Pyridine", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate"], "Reaction": ["Step 1: Protection of hydroxyl groups in fialuridine using dimethylformamide and pyridine to obtain 2',3'-O-dimethylfialuridine.", "Step 2: Benzoylation of 2',3'-O-dimethylfialuridine using benzoyl chloride, triethylamine, and dimethylformamide to obtain 3',5'-Di-O-benzoyl-2',3'-O-dimethylfialuridine.", "Step 3: Deprotection of 3',5'-Di-O-benzoyl-2',3'-O-dimethylfialuridine using methanol and hydrochloric acid to obtain 3',5'-Di-O-benzoyl Fialuridine.", "Step 4: Purification of the final product using sodium bicarbonate and sodium sulfate."] } | |
CAS RN |
97614-45-4 |
Product Name |
3',5'-Di-O-benzoyl Fialuridine |
Molecular Formula |
C27H20N2O12 |
Molecular Weight |
564.459 |
IUPAC Name |
3-[2-[(2R,3S,4R,5R)-3-(2,3-diformylbenzoyl)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetyl]phthalaldehyde |
InChI |
InChI=1S/C27H20N2O12/c30-9-13-3-1-5-15(17(13)11-32)20(35)21(36)24-27(40,22(37)16-6-2-4-14(10-31)18(16)12-33)23(38)25(41-24)29-8-7-19(34)28-26(29)39/h1-12,21,23-25,36,38,40H,(H,28,34,39)/t21?,23-,24+,25+,27-/m0/s1 |
InChI Key |
LIXDPRAOALDPDG-BFWLNRSKSA-N |
SMILES |
C1=CC(=C(C(=C1)C(=O)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)(C(=O)C4=CC=CC(=C4C=O)C=O)O)O)C=O)C=O |
synonyms |
3’,5’-Di-O-benzoyl-1-(2-deoxy-2-fluoro-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione; _x000B_3’,5’-Di-O-benzoyl-1-(2’-deoxy-2’-fluoro-D-arabinofuranosyl)-5-iodouracil; |
Origin of Product |
United States |
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